Cas no 933698-79-4 (4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one)

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound featuring both an aminomethyl group and a tetrahydroquinolinone scaffold, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural framework is valuable for constructing biologically active molecules, particularly in the development of CNS-targeting agents and enzyme inhibitors. The presence of the aminomethyl group enhances reactivity, facilitating further derivatization, while the tetrahydroquinolinone core contributes to stability and binding affinity. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one structure
933698-79-4 structure
Product Name:4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
CAS No:933698-79-4
MF:C10H12N2O
MW:176.215082168579
CID:4666020
Update Time:2025-05-19

4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
    • Inchi: 1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)
    • InChI Key: ZJMZHOMUFKQBLT-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(CN)CC1=O

4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>

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Additional information on 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Recent Advances in the Study of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 933698-79-4)

The compound 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS: 933698-79-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is of particular interest due to its structural similarity to bioactive molecules that interact with central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis of 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives via a novel catalytic asymmetric hydrogenation approach. The researchers achieved high enantioselectivity (up to 98% ee) using a chiral iridium catalyst, which is critical for developing optically pure compounds for CNS-targeted therapies. The study also reported improved yield (85-92%) compared to previous synthetic routes, addressing a key challenge in scaling up production.

Pharmacological investigations have revealed promising results for this compound class. In vitro studies demonstrated potent binding affinity (Ki = 12 nM) for σ-1 receptors, which are implicated in neuroprotection and pain modulation. Animal models of neuropathic pain showed that optimized derivatives of 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one exhibited 60-70% reduction in pain response at doses significantly lower than current standard treatments, with minimal side effects on motor function.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have identified critical modifications to the tetrahydroquinolinone core that enhance blood-brain barrier permeability while maintaining target specificity. The introduction of fluorine at the 6-position and N-methylation of the aminomethyl group were found to improve metabolic stability (t1/2 > 4 hours in human liver microsomes) without compromising receptor binding.

Ongoing clinical research is investigating the potential of 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives as novel antidepressants. Phase I trials (NCT05678921) have reported favorable safety profiles, with no serious adverse events observed at therapeutic doses. The compound's unique mechanism of action—simultaneously modulating sigma receptors and inhibiting monoamine oxidase B—positions it as a potential multi-target therapeutic for treatment-resistant depression.

From a drug development perspective, computational modeling studies have predicted excellent drug-likeness properties for this scaffold, with QPlogPo/w values ranging from 1.8 to 2.5 and polar surface areas of 45-55 Ų, suggesting good oral bioavailability. These findings, combined with the recent synthetic advances, make 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one a compelling candidate for further preclinical development across multiple therapeutic areas.

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